molecular formula C11H18Cl2N2O2 B1416786 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride CAS No. 1396965-31-3

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride

Cat. No. B1416786
M. Wt: 281.18 g/mol
InChI Key: FADVOWASCGONEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride, also known as MPAB, is a chemical compound that has been widely researched for its potential therapeutic applications. MPAB is a synthetic amino acid derivative that has been found to have a unique mechanism of action, making it an interesting candidate for further investigation.

Scientific Research Applications

Sorption of Herbicides to Soil

A study by Werner, Garratt, and Pigott (2012) reviews experiments on the sorption of various phenoxy herbicides to soil, indicating the relevance of soil organic matter and iron oxides as significant sorbents for these compounds. This information could suggest potential environmental interactions of similar chemicals (Werner, Garratt, & Pigott, 2012).

Flavour Compounds in Foods

Smit, Engels, and Smit (2009) discuss the production and breakdown pathways of branched aldehydes from amino acids, highlighting their importance as flavour compounds in food. This research might provide context for the biochemical transformations and applications of similar compounds in the food industry (Smit, Engels, & Smit, 2009).

Dihydrolipoamide Dehydrogenase Enzyme Function

Carothers, Pons, and Patel (1989) review the enzyme dihydrolipoamide dehydrogenase, which catalyzes electron transfer between pyridine nucleotides and disulfide compounds. Understanding this enzyme's function could be relevant for the metabolic pathways involving "3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride" or its analogs (Carothers, Pons, & Patel, 1989).

Chlorogenic Acid Pharmacological Review

Naveed et al. (2018) provide a comprehensive review of the pharmacological effects of chlorogenic acid, a phenolic compound with various therapeutic roles. Although not directly related, the pharmacological insights might offer a comparative perspective for studying the effects of "3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride" (Naveed et al., 2018).

properties

IUPAC Name

3-methyl-2-(pyridin-4-ylmethylamino)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-3-5-12-6-4-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVOWASCGONEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.